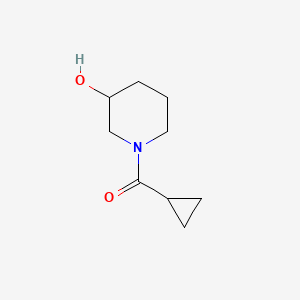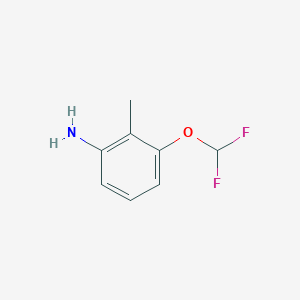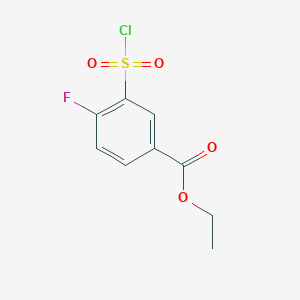
8-氯-3-甲基-2-(4-甲基苯基)喹啉-4-甲酰氯
描述
“8-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride” is a chemical compound with the molecular formula C18H13Cl2NO and a molecular weight of 330.21 . It is used for proteomics research .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not specified in the search results. The molecular weight is 330.21 , but other properties like density, melting point, boiling point, etc., are not provided.科学研究应用
合成和抗菌应用
研究表明,使用类似于“8-氯-3-甲基-2-(4-甲基苯基)喹啉-4-甲酰氯”的衍生物合成共聚物,探索了它们的热性能和抗菌活性。例如,由 4-氯-3-甲基苯基甲基丙烯酸酯和 8-喹啉甲基丙烯酸酯制备的共聚物对细菌、真菌和酵母表现出显着的抗菌活性,表明具有杀菌剂应用的潜力(Patel、Patel、Ray 和 Patel,2005 年)。
催化活性和配体行为
喹啉衍生物在铂 (II) 配合物配体取代反应中的作用已得到研究,结果表明喹啉部分的引入会影响金属中心的富电子性,从而影响亲核试剂的接近和取代反应(Kinunda 和 Jaganyi,2014 年)。
金属配合物的合成
喹啉衍生物已被用于合成各种金属配合物,表现出不同的配位行为,并暗示在催化和材料科学中具有广泛的应用。例如,8-甲基-11-氧代-茚并(1, 2-b)喹喔啉与过渡金属配合物的合成证明了喹啉衍生物在形成配合物方面的多功能性,这些配合物在催化和材料科学中具有潜在应用(Al-Jibouri 和 Munim,2014 年)。
具有生物活性的新型喹啉衍生物
对新型喹啉衍生物合成的研究显示出显着的生物活性,包括抗菌和抗真菌特性。这些发现强调了喹啉衍生物在开发新型治疗剂方面的潜力(Kategaonkar 等人,2010 年)。
作用机制
Quinolines can be synthesized from unknown methylanilines using the Skraup’s synthesis. This involves a sequence of reactions starting with the Michael (1,4-) addition of the aniline nitrogen to propenal, followed by electrophilic aromatic substitution, and subsequent dehydration and oxidation to give quinoline .
In terms of their biochemical activity, quinolines have been found to have a wide range of biological activities, including antifungal, antibacterial, antimalarial, and anti-inflammatory effects . The exact mechanism of action can vary depending on the specific quinoline compound and its molecular structure.
The pharmacokinetics of quinoline compounds, including their absorption, distribution, metabolism, and excretion (ADME), can also vary widely depending on their specific chemical structure. Factors that can influence the pharmacokinetics include the compound’s lipophilicity, its ability to cross cell membranes, and its susceptibility to metabolic enzymes .
The action environment, or the conditions under which the compound exerts its effects, can also influence its efficacy and stability. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its ability to interact with its targets .
安全和危害
生化分析
Biochemical Properties
8-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between 8-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride and cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with proteins and other biomolecules, potentially leading to modifications in their structure and function .
Additionally, 8-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride has been shown to inhibit certain proteases, such as serine proteases, by forming covalent bonds with the active site residues. This inhibition can alter the proteolytic activity of these enzymes, affecting various cellular processes .
Cellular Effects
The effects of 8-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride on cellular processes are diverse and depend on the cell type and concentration used. In cancer cells, this compound has been observed to induce apoptosis by activating caspase pathways and disrupting mitochondrial membrane potential . It also affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression and cellular responses .
In non-cancerous cells, 8-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride can modulate cellular metabolism by inhibiting key metabolic enzymes, resulting in changes in cellular energy production and metabolic flux . These effects highlight the compound’s potential as a tool for studying cellular metabolism and signaling.
Molecular Mechanism
At the molecular level, 8-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride exerts its effects through several mechanisms. One primary mechanism involves the covalent modification of enzyme active sites, leading to enzyme inhibition or activation. For instance, the compound can form covalent bonds with serine residues in the active sites of serine proteases, resulting in enzyme inhibition .
Another mechanism involves the binding of 8-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride to DNA, leading to changes in gene expression. This binding can interfere with transcription factors and other DNA-binding proteins, altering the transcriptional activity of specific genes . These molecular interactions contribute to the compound’s diverse biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in aqueous environments, leading to the formation of degradation products . Long-term exposure to 8-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride in cell culture studies has shown that its effects on cellular function can persist, with some cells exhibiting altered metabolic and signaling pathways even after the compound is removed .
Dosage Effects in Animal Models
The effects of 8-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride in animal models vary with dosage. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical effects without causing significant adverse effects . At higher doses, 8-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride can induce toxic effects, including hepatotoxicity and nephrotoxicity, due to the formation of reactive intermediates and oxidative stress . These dose-dependent effects highlight the importance of careful dosage optimization in experimental studies.
Metabolic Pathways
8-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body . The interaction of 8-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride with metabolic enzymes can also affect the levels of other metabolites, influencing overall metabolic flux.
Transport and Distribution
Within cells and tissues, 8-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride is transported and distributed through various mechanisms. The compound can interact with transporters, such as ATP-binding cassette (ABC) transporters, which facilitate its efflux from cells . Additionally, binding proteins, such as albumin, can influence the compound’s distribution by binding to it and affecting its bioavailability . These interactions play a crucial role in determining the localization and accumulation of 8-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride within different cellular compartments.
Subcellular Localization
The subcellular localization of 8-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride is influenced by its chemical properties and interactions with cellular components. The compound can localize to specific organelles, such as mitochondria and the endoplasmic reticulum, where it can exert its biochemical effects . Post-translational modifications, such as phosphorylation, can also affect the compound’s targeting to specific subcellular compartments . Understanding the subcellular localization of 8-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride is essential for elucidating its precise mechanisms of action.
属性
IUPAC Name |
8-chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO/c1-10-6-8-12(9-7-10)16-11(2)15(18(20)22)13-4-3-5-14(19)17(13)21-16/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXUBVAKFPHICX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2C)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801169772 | |
| Record name | 8-Chloro-3-methyl-2-(4-methylphenyl)-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801169772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1160257-00-0 | |
| Record name | 8-Chloro-3-methyl-2-(4-methylphenyl)-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160257-00-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Chloro-3-methyl-2-(4-methylphenyl)-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801169772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[4-(Sec-butoxy)benzyl]-1-ethanamine](/img/structure/B1452669.png)

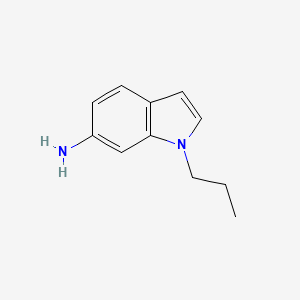
![[4-(2-Piperidin-1-ylethoxy)phenyl]boronic acid](/img/structure/B1452672.png)
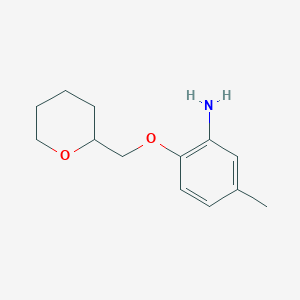
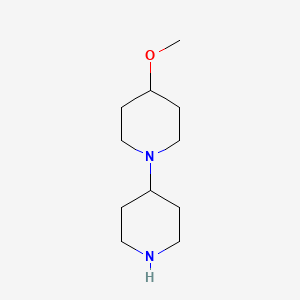



![3-{[1-(Pyridin-4-yl)ethyl]sulfamoyl}thiophene-2-carboxylic acid](/img/structure/B1452686.png)
